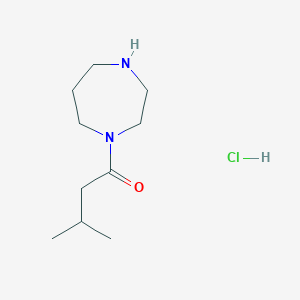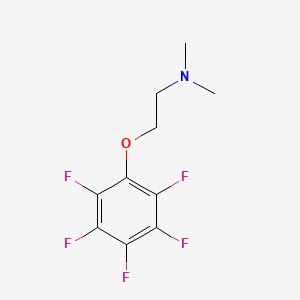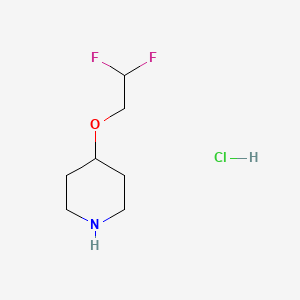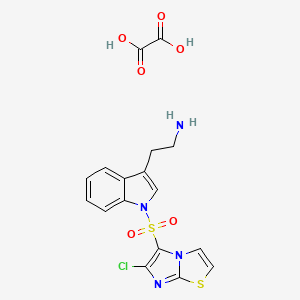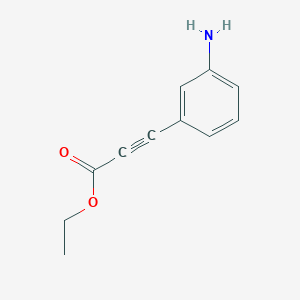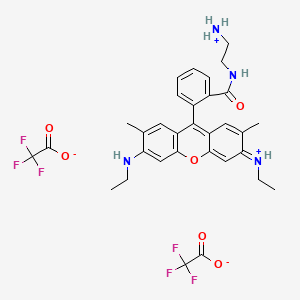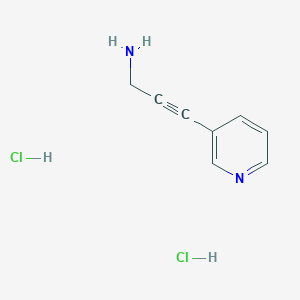![molecular formula C8H18ClN3O B1435915 3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride CAS No. 2060024-20-4](/img/structure/B1435915.png)
3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride
Descripción general
Descripción
“3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride” is a chemical compound with the CAS Number: 2060024-20-4 . It has a molecular weight of 207.7 . The IUPAC name for this compound is 1-methyl-3-(piperidin-2-ylmethyl)urea hydrochloride . It is typically stored at room temperature .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride”, is an important task in modern organic chemistry . The synthesis often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The InChI code for “3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride” is 1S/C8H17N3O.ClH/c1-9-8(12)11-6-7-4-2-3-5-10-7;/h7,10H,2-6H2,1H3,(H2,9,11,12);1H .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
“3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride” is an oil at room temperature .Aplicaciones Científicas De Investigación
Corrosion Inhibition on Mild Steel Surfaces A study on cost-effective Mannich bases, including derivatives similar to 3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride, demonstrated their application as corrosion inhibitors for mild steel surfaces in hydrochloric acid (HCl) solution. These inhibitors showed an increase in inhibition efficiency with higher concentrations and exhibited mixed-type inhibition behavior. The adsorption of these inhibitors on the steel surface follows Langmuir's adsorption isotherm, indicating a strong and specific interaction between the inhibitor molecules and the steel surface. This research provides insights into the molecular structure and inhibition efficiencies, offering potential for developing new corrosion inhibitors in industrial applications (Jeeva et al., 2015).
Soluble Epoxide Hydrolase (sEH) Inhibition for Inflammatory Pain Reduction Research on 1,3-disubstituted ureas with a piperidyl moiety, closely related to 3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride, has identified potent inhibitors of human and murine soluble epoxide hydrolase (sEH). These inhibitors demonstrated significant pharmacokinetic improvements over previous compounds and showed effectiveness in reducing hyperalgesia in vivo, comparable to morphine. This suggests potential therapeutic applications for treating inflammatory pain and other conditions mediated by sEH (Rose et al., 2010).
Fluorescent Sensing of Metal Ions in Aqueous Solution A study introduced hydrazide-based fluorescent probes, structurally related to 3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride, capable of detecting Cu2+ and Hg2+ ions in aqueous solutions with high sensitivity and selectivity. These sensors exhibit distinct emission characteristics and color changes upon binding to specific metal ions, enabling the visual detection of these ions at very low concentrations. This research offers promising tools for environmental monitoring and the detection of metal ions in biological systems (Wang et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
1-methyl-3-(piperidin-2-ylmethyl)urea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.ClH/c1-9-8(12)11-6-7-4-2-3-5-10-7;/h7,10H,2-6H2,1H3,(H2,9,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHISPKXXOAGMMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



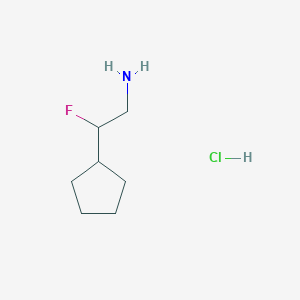
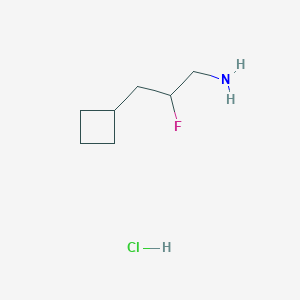
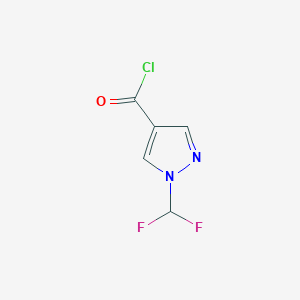
![4-[(7S,10S,13R,14R,17R)-7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pent-4-enoic acid](/img/structure/B1435842.png)
